Cas no 13639-50-4 (b-D-Glucopyranose, 1-thio-,1,2,3,4,6-pentaacetate)

b-D-Glucopyranose, 1-thio-,1,2,3,4,6-pentaacetate 化学的及び物理的性質
名前と識別子
-
- b-D-Glucopyranose, 1-thio-,1,2,3,4,6-pentaacetate
- 1-thio-beta-D-glucose pentaacetate
- 1-thio-β-D-glucose pentaacetate
- .β.-D-Glucopyranose, 1-thio-, pentaacetate
- 1-S-acetyl-2,3,4,6-tetra-O-acetyl-1-deoxy-1-thio-β-D-glucopyranoside
- 1-S-acetyl-2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose
- 1-S-acetyl--2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside
- 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thio-α-D-glucopyranose
- 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thio-β-D-glucopyranoside
- Nsc409737
- 1-Thio-β-D-glucopyranose pentaacetate
- .beta.-D-Glucopyranose, 1-thio-, pentaacetate
- 1-Thio-β-D-glucopyranose 1,2,3,4,6-pentaacetate
- 1-(Acetylthio)-1-deoxy-β-D-glucopyranose tetraacetate
- Acetyl 2-O,3-O,4-O,6-O-tetraacetyl-1-thio-β-D-glucopyranoside
- 1-S-Acetyl-2-O,3-O,4-O,6-O-tetraacetyl-1-thio-β-D-glucopyranose
- Thioacetic acid S-(2-O,3-O,4-O,6-O-tetraacetyl-β-D-glucopyranosyl) ester
- NSC 409737
- SCHEMBL5799586
- EINECS 237-128-3
- CS-0113409
- NS00052293
- [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-acetylsulfanyloxan-2-yl]methyl acetate
- E81413
- 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose
- 13639-50-4
- (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(acetylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- CFAJEDWNNGFOQV-LJIZCISZSA-N
-
- インチ: InChI=1S/C16H22O10S/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(26-12)27-11(5)21/h12-16H,6H2,1-5H3
- InChIKey: CFAJEDWNNGFOQV-UHFFFAOYSA-N
- SMILES: CC(OCC1OC(SC(=O)C)C(OC(=O)C)C(OC(=O)C)C1OC(=O)C)=O
計算された属性
- 精确分子量: 406.09300
- 同位素质量: 406.09336807g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 11
- 重原子数量: 27
- 回転可能化学結合数: 11
- 複雑さ: 604
- 共价键单元数量: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 157Ų
- XLogP3: 1.2
じっけんとくせい
- PSA: 156.80000
- LogP: 0.34920
b-D-Glucopyranose, 1-thio-,1,2,3,4,6-pentaacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1184049-250mg |
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(acetylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate |
13639-50-4 | 95% | 250mg |
¥1610 | 2023-04-15 | |
Chemenu | CM561699-100mg |
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(acetylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate |
13639-50-4 | 95%+ | 100mg |
$*** | 2023-03-30 | |
Chemenu | CM561699-1g |
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(acetylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate |
13639-50-4 | 95%+ | 1g |
$*** | 2023-03-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1184049-100mg |
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(acetylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate |
13639-50-4 | 95% | 100mg |
¥965 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1184049-1g |
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(acetylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate |
13639-50-4 | 95% | 1g |
¥2736 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1184049-5g |
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(acetylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate |
13639-50-4 | 95% | 5g |
¥9646 | 2023-04-15 | |
Chemenu | CM561699-250mg |
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(acetylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate |
13639-50-4 | 95%+ | 250mg |
$*** | 2023-03-30 | |
1PlusChem | 1P009C02-100mg |
1-thio-beta-D-glucose pentaacetate |
13639-50-4 | 97% | 100mg |
$155.00 | 2023-12-22 | |
Apollo Scientific | BICL2496-1g |
1,2,3,4,6-Penta-O-acetyl-1-thio-?-D-glucopyranose |
13639-50-4 | 1g |
£337.00 | 2025-02-22 | ||
Aaron | AR009C8E-250mg |
1-THIO-BETA-D-GLUCOSE PENTAACETATE |
13639-50-4 | 95% | 250mg |
$160.00 | 2025-02-11 |
b-D-Glucopyranose, 1-thio-,1,2,3,4,6-pentaacetate 関連文献
-
Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
António A. Vicente,Mike Boland,Yoav D. Livney Food Funct., 2020,11, 9316-9316
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
b-D-Glucopyranose, 1-thio-,1,2,3,4,6-pentaacetateに関する追加情報
Compound CAS No. 13639-50-4: b-D-Glucopyranose, 1-thio-,1,2,3,4,6-pentaacetate
b-D-Glucopyranose, also known as D-glucose, is a fundamental hexose sugar that plays a critical role in various biological processes. The compound b-D-Glucopyranose, 1-thio-,1,2,3,4,6-pentaacetate (CAS No. 13639-50-4) represents a chemically modified derivative of D-glucose. This compound is characterized by the substitution of the hydroxyl group at the anomeric carbon (C1) with a sulfur atom (thio group) and the acetylation of the hydroxyl groups at positions 2, 3, 4, and 6. These modifications make it a valuable tool in glycosylation studies and synthetic chemistry.
The synthesis of b-D-Glucopyranose derivatives has been extensively explored due to their potential applications in drug delivery systems and as building blocks for complex carbohydrate structures. Recent advancements in stereochemical control during synthesis have enabled the preparation of highly pure enantiomers of this compound. For instance, researchers have utilized enzymatic catalysis to achieve selective acetylation patterns, which are essential for studying glycosidic bond formation and stability.
In terms of biological applications, b-D-Glucopyranose derivatives have shown promise as inhibitors of glycosidases—enzymes that cleave glycosidic bonds. This property makes them valuable in the development of therapeutic agents targeting diseases such as cancer and neurodegenerative disorders. Moreover, the thio-substituted derivative has been employed as a substrate in click chemistry reactions, facilitating the construction of bioactive molecules with improved pharmacokinetic profiles.
Recent studies have also highlighted the role of sugar derivatives like this compound in modulating immune responses. By conjugating these molecules with vaccines or immunotherapeutic agents, researchers aim to enhance antigen presentation and elicit stronger immune reactions. The acetylation pattern in this compound is particularly significant as it influences its recognition by immune receptors and its overall stability in physiological environments.
From a structural standpoint, the pentaacetate derivative exhibits enhanced stability compared to its non-acetylated counterpart due to the protective nature of the acetyl groups. This stability is advantageous in both analytical and preparative contexts. For example, it allows for prolonged storage without degradation and facilitates high-resolution spectroscopic analysis to determine its molecular structure and conformational properties.
In conclusion, CAS No. 13639-50-4, or b-D-Glucopyranose, 1-thio-,1,2,3,4,6-pentaacetate, stands as a versatile tool in modern glycochemistry. Its unique combination of sulfur substitution and acetylation renders it suitable for a wide range of applications in drug discovery, immunology, and synthetic biology. As research continues to uncover new functionalities of this compound and its derivatives, its role in advancing medical science is expected to grow significantly.
13639-50-4 (b-D-Glucopyranose, 1-thio-,1,2,3,4,6-pentaacetate) Related Products
- 2309474-77-7(Methyl 2-{[3-(5-bromopyridin-2-yl)-1-azaspiro[4.5]decan-3-yl]oxy}acetate)
- 865611-80-9(N-{2-4-(3,4-dimethylbenzenesulfonyl)piperazin-1-ylethyl}-3,4-dimethylbenzene-1-sulfonamide)
- 1023816-29-6(8-(Dimethylamino)-5-nitroquinoline-2-carbaldehyde)
- 320422-84-2(Ethyl 2-{(4-methoxyanilino)carbothioylamino}acetate)
- 2743434-17-3(2-{1H,3H-furo[3,4-c]pyridin-3-yl}acetic acid)
- 476323-50-9(2-fluoro-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylbenzamide)
- 2167099-41-2(tert-butyl N-5-(fluorosulfonyl)-4-methylpentylcarbamate)
- 2640836-64-0(1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol)
- 88980-21-6((1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo2.2.1heptane-2-carboxylic acid)
- 1260793-28-9(5-(azetidin-3-yl)-2-methoxyphenol)




